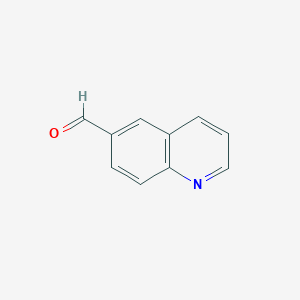
Quinoline-6-carbaldehyde
Overview
Description
Quinoline-6-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused with a pyridine ring. This compound features an aldehyde functional group at the 6-position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Quinoline-6-carbaldehyde, also known as 6-Quinolinecarboxaldehyde, is a compound that has been studied for its potential biological activities Quinoline derivatives have been reported to interact with diverse biological targets like proteins, receptors, and enzymes .
Mode of Action
It’s known that quinoline derivatives can interact with their targets mainly through intercalation . For instance, in a study of fluoroquinolines, it was found that the synthesized compounds interacted with DNA mainly through intercalation .
Biochemical Pathways
Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs, which induce apoptosis . This suggests that this compound may potentially affect pathways related to cell survival and death.
Pharmacokinetics
In a study of fluoroquinolines, it was found that all of the synthesized compounds obeyed lipinski’s rule of five without violation , which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
Quinoline derivatives have been reported to induce apoptosis , suggesting that this compound may have similar effects.
Action Environment
It’s known that the broad application of suzuki–miyaura coupling, a reaction often used in the synthesis of quinoline derivatives, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .
Biochemical Analysis
Biochemical Properties
Quinoline-6-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with protein kinase CK2, a serine/threonine kinase involved in various cellular processes such as cell growth, proliferation, and apoptosis . The interaction between this compound and protein kinase CK2 involves the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition can affect the phosphorylation of downstream substrates, thereby modulating various cellular pathways.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In cancer cells, for example, the compound can induce apoptosis by inhibiting protein kinase CK2, which is often overexpressed in cancerous tissues . This inhibition leads to the activation of pro-apoptotic pathways and the suppression of anti-apoptotic signals. Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of protein kinase CK2 and other related enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes like protein kinase CK2. By binding to the active site of the enzyme, this compound inhibits its activity, leading to a decrease in the phosphorylation of target proteins . This inhibition can result in changes in gene expression, as the phosphorylation state of transcription factors and other regulatory proteins is altered. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models of cancer . The compound’s ability to inhibit protein kinase CK2 and induce apoptosis remains consistent over time, although its potency may decrease due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit protein kinase CK2 and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with other enzymes and biomolecules, leading to off-target effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interaction with protein kinase CK2. The compound can affect metabolic flux and metabolite levels by modulating the activity of this enzyme . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and efficacy . For example, this compound may be transported into cells via specific transporters, allowing it to reach its target enzymes and exert its effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear enzymes and transcription factors, influencing gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where quinoline is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 6-position . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Microwave-assisted synthesis and the use of recyclable catalysts are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Quinoline-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products
Oxidation: Quinoline-6-carboxylic acid.
Reduction: Quinoline-6-methanol.
Substitution: 2-bromothis compound or 4-nitrothis compound.
Scientific Research Applications
Quinoline-6-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinoline-6-carbaldehyde can be compared with other quinoline derivatives such as:
Quinoline-2-carbaldehyde: Similar in structure but with the aldehyde group at the 2-position.
Quinoline-4-carbaldehyde: The aldehyde group is at the 4-position, leading to distinct chemical properties and uses.
Quinoline-8-carbaldehyde:
This compound is unique due to its specific position of the aldehyde group, which influences its chemical behavior and suitability for various applications.
Properties
IUPAC Name |
quinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAOIXANWIFYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354177 | |
| Record name | Quinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4113-04-6 | |
| Record name | Quinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Quinolinecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-Quinolinecarboxaldehyde utilized in the synthesis of bioactive compounds?
A: 6-Quinolinecarboxaldehyde serves as a versatile building block for synthesizing complex heterocyclic compounds, particularly those with potential biological activity. For instance, it plays a crucial role in a facile four-step synthesis of 1H-pyrrolo[2,3-f]quinoline-2-carboxamides []. These carboxamides exhibit promising cytotoxic activity against various cancer cell lines, including the human non-small cell lung cancer cell line NSCLC-N16-L16 [].
Q2: What makes 6-Quinolinecarboxaldehyde suitable for creating coordination polymers with unique properties?
A: 6-Quinolinecarboxaldehyde's structure, featuring a quinoline ring system with a carboxaldehyde substituent, enables its use as a bridging organic ligand in coordination polymers []. The nitrogen atom within the quinoline ring readily forms coordination bonds with metal ions, such as copper halides []. This coordination leads to the formation of extended polymeric structures with fascinating properties. Notably, the orientation of the aldehyde group in 6-Quinolinecarboxaldehyde based coordination polymers can significantly influence the resulting crystal structure and consequently impact the material's luminescence properties [].
Q3: How do researchers investigate the structural properties of 6-Quinolinecarboxaldehyde?
A: Researchers employ a combination of experimental and theoretical techniques to elucidate the structural and vibrational characteristics of 6-Quinolinecarboxaldehyde []. Experimentally, Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and dispersive-Raman spectroscopy provide valuable insights into the molecule's vibrational modes and functional group identification []. These experimental observations are complemented by theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, particularly the B3LYP functional, to predict and validate the molecule's vibrational frequencies and structural parameters []. This combined approach offers a comprehensive understanding of 6-Quinolinecarboxaldehyde's structural properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
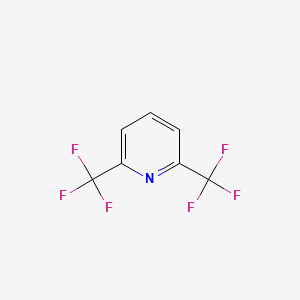
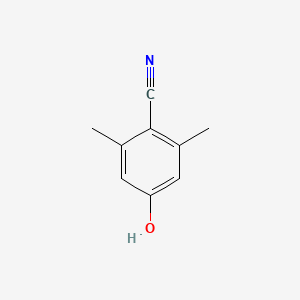
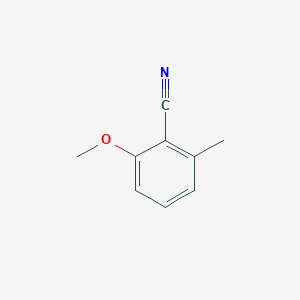
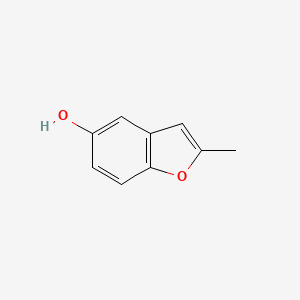
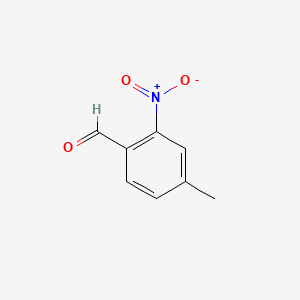
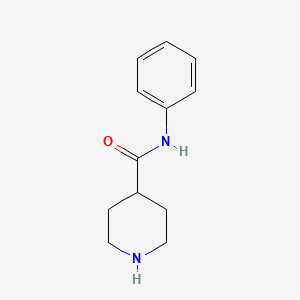
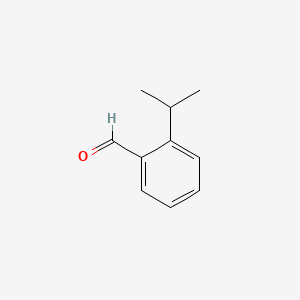
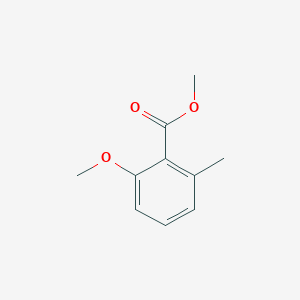
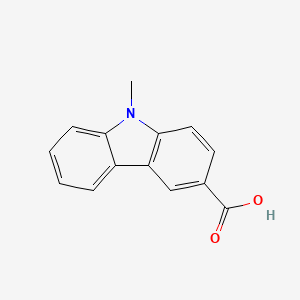
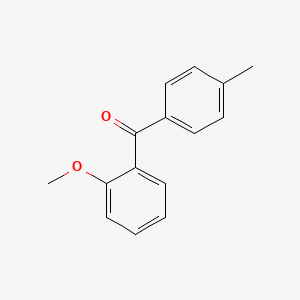
![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)
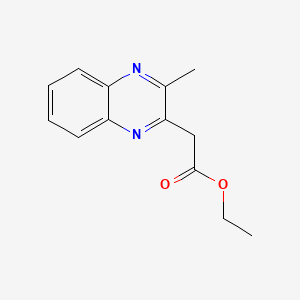

![1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1297926.png)
